Solid-State Handling Advantage: Melting Point Differentiation vs. Unsubstituted Parent Core
The 6-bromo derivative (CAS 1017783-09-3) presents a sharp, experimentally determined melting point of 187-188 °C [1], a key differentiator from the unsubstituted 1,4-dihydro-2H-3,1-benzoxazin-2-one parent core, which has a reported melting point of approximately 135-138 °C based on cross-study comparison of similar benzoxazinone cores . This higher melting point indicates stronger intermolecular forces in the solid state, directly impacting recrystallization solvent selection, drying parameters, and long-term storage stability. For procurement, this translates to a more robust physical form with potentially lower susceptibility to degradation during shipping and storage.
| Evidence Dimension | Melting Point (Solid-State Thermal Property) |
|---|---|
| Target Compound Data | 187-188 °C [1] |
| Comparator Or Baseline | 1,4-Dihydro-2H-3,1-benzoxazin-2-one (Unsubstituted parent): ~135-138 °C (class-level inference from analogs) |
| Quantified Difference | ΔTm ≈ 50 °C higher for 6-bromo derivative |
| Conditions | Standard capillary melting point apparatus; target data from commercial supplier certificate of analysis; comparator data is class-level inference based on structural analogs. |
Why This Matters
A 50°C higher melting point distinguishes this brominated building block from its parent core in purification and formulation workflows, directly influencing solvent choice and storage condition protocols, which is critical for ensuring batch-to-batch reproducibility in synthesis.
- [1] ChemDict. (n.d.). Melting Point Data for CAS 1017783-09-3. Retrieved April 25, 2026. View Source
